molecular formula C14H19N3O5S B2725466 ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate CAS No. 1099195-65-9

ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate

Cat. No.: B2725466
CAS No.: 1099195-65-9
M. Wt: 341.38
InChI Key: CCRHTCVTAHEUDC-UHFFFAOYSA-N
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Description

Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate is a synthetic organic compound with the molecular formula C14H19N3O5S and a molecular weight of 341.38 g/mol. This compound is characterized by its unique structure, which includes a carbamate group, a sulfonylamino group, and a phenylethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate typically involves multiple steps. One common method includes the reaction of 3-phenylethenyl sulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonylamino groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(3-phenyl-2-propynoyl)carbamate: Similar in structure but contains a propynoyl group instead of a phenylethenyl group.

    Ethyl N-(3-phenylpropionyl)carbamate: Contains a propionyl group instead of a phenylethenyl group.

Uniqueness

Ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate is unique due to its combination of a sulfonylamino group and a phenylethenyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-2-22-14(19)17-16-13(18)8-10-15-23(20,21)11-9-12-6-4-3-5-7-12/h3-7,9,11,15H,2,8,10H2,1H3,(H,16,18)(H,17,19)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRHTCVTAHEUDC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NNC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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